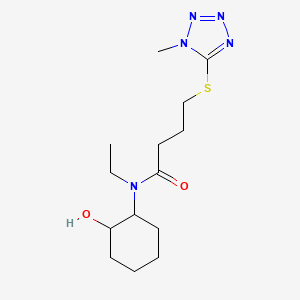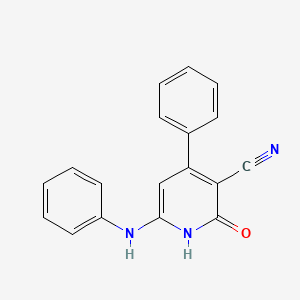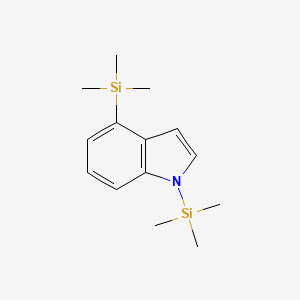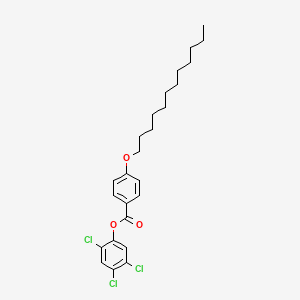
4-(2-Methoxyethyl)oct-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)oct-1-ene is an organic compound with the molecular formula C11H22O It is a derivative of octene, featuring a methoxyethyl group attached to the fourth carbon of the octene chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)oct-1-ene can be achieved through several methods. One common approach involves the reaction of 1-octene with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, the process may include purification steps like distillation to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)oct-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the double bond in the octene chain to a single bond, yielding saturated derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 4-(2-methoxyethyl)octanol, 4-(2-methoxyethyl)octanal, or 4-(2-methoxyethyl)octanoic acid.
Reduction: The major product is 4-(2-methoxyethyl)octane.
Substitution: Products vary based on the nucleophile used, such as 4-(2-bromoethyl)oct-1-ene when using NaBr.
科学研究应用
4-(2-Methoxyethyl)oct-1-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially in the context of lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers, due to its unique combination of hydrophobic and hydrophilic properties.
相似化合物的比较
Similar Compounds
Oct-1-ene: A simpler alkene without the methoxyethyl group, used in polymer production and as a chemical intermediate.
4-(2-Hydroxyethyl)oct-1-ene: Similar structure but with a hydroxyethyl group instead of methoxyethyl, leading to different reactivity and applications.
4-(2-Ethoxyethyl)oct-1-ene: Contains an ethoxyethyl group, which may exhibit different solubility and reactivity compared to the methoxyethyl derivative.
Uniqueness
4-(2-Methoxyethyl)oct-1-ene is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in polar solvents and its ability to participate in specific chemical reactions, making it valuable in various applications across chemistry, biology, medicine, and industry.
属性
| 79164-34-4 | |
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
4-(2-methoxyethyl)oct-1-ene |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(7-5-2)9-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
InChI 键 |
QIHBFZGHGNXVJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCOC)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/no-structure.png)


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)


![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)



